molecular formula C25H21ClN4O3S B6070230 2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE

2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE

Cat. No.: B6070230
M. Wt: 493.0 g/mol
InChI Key: GQTHYXOMWDKFLD-JFLMPSFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a phenylacetamide group, and a chlorobenzyl ether moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic or basic conditions.

    Hydrazone Formation: The hydrazone moiety is introduced by reacting the thiazole derivative with hydrazine or substituted hydrazines in the presence of a suitable catalyst.

    Etherification: The chlorobenzyl ether group is incorporated through a nucleophilic substitution reaction between a phenol derivative and a chlorobenzyl halide.

    Acylation: The final step involves the acylation of the intermediate compound with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic transformations.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(E)-2-((E)-1-{2-[(2-CHLOROBENZYL)OXY]PHENYL}METHYLIDENE)HYDRAZONO]-4-OXO-1,3-THIAZOLAN-5-YL}-N~1~-PHENYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[(2E)-2-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O3S/c26-20-12-6-4-9-18(20)16-33-21-13-7-5-8-17(21)15-27-30-25-29-24(32)22(34-25)14-23(31)28-19-10-2-1-3-11-19/h1-13,15,22H,14,16H2,(H,28,31)(H,29,30,32)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTHYXOMWDKFLD-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=CC=C3OCC4=CC=CC=C4Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3OCC4=CC=CC=C4Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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